molecular formula C31H20N2S3 B14217983 3,7-diphenyl-2,4,6-trithiophen-2-yl-1H-pyrrolo[3,2-c]pyridine CAS No. 727739-85-7

3,7-diphenyl-2,4,6-trithiophen-2-yl-1H-pyrrolo[3,2-c]pyridine

Cat. No.: B14217983
CAS No.: 727739-85-7
M. Wt: 516.7 g/mol
InChI Key: JBCOXPBJUMYXBN-UHFFFAOYSA-N
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Description

3,7-diphenyl-2,4,6-trithiophen-2-yl-1H-pyrrolo[3,2-c]pyridine is a complex organic compound characterized by its unique structure, which includes a pyrrolo[3,2-c]pyridine core substituted with phenyl and trithiophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,7-diphenyl-2,4,6-trithiophen-2-yl-1H-pyrrolo[3,2-c]pyridine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3,7-diphenyl-2,4,6-trithiophen-2-yl-1H-pyrrolo[3,2-c]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups into the molecule .

Scientific Research Applications

3,7-diphenyl-2,4,6-trithiophen-2-yl-1H-pyrrolo[3,2-c]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism by which 3,7-diphenyl-2,4,6-trithiophen-2-yl-1H-pyrrolo[3,2-c]pyridine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. This interaction can lead to various biological effects, depending on the target and context .

Comparison with Similar Compounds

Similar Compounds

    3,7-diphenyl-2,4,6-trithiophen-2-yl-1H-pyrrolo[3,2-c]pyridine: Similar in structure but with different substituents.

    Pyrrolo[3,2-c]pyridine derivatives: Compounds with variations in the pyrrolo[3,2-c]pyridine core.

    Phenyl-substituted pyridines: Compounds with phenyl groups attached to a pyridine ring.

Uniqueness

What sets this compound apart is its combination of phenyl and trithiophenyl groups, which confer unique electronic and steric properties. These properties make it particularly useful in applications requiring specific molecular interactions or material characteristics.

Properties

CAS No.

727739-85-7

Molecular Formula

C31H20N2S3

Molecular Weight

516.7 g/mol

IUPAC Name

3,7-diphenyl-2,4,6-trithiophen-2-yl-1H-pyrrolo[3,2-c]pyridine

InChI

InChI=1S/C31H20N2S3/c1-3-10-20(11-4-1)25-27-30(24-16-9-19-36-24)32-29(23-15-8-18-35-23)26(21-12-5-2-6-13-21)31(27)33-28(25)22-14-7-17-34-22/h1-19,33H

InChI Key

JBCOXPBJUMYXBN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(NC3=C2C(=NC(=C3C4=CC=CC=C4)C5=CC=CS5)C6=CC=CS6)C7=CC=CS7

Origin of Product

United States

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